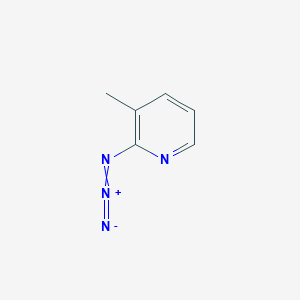

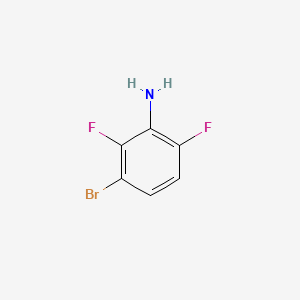

![molecular formula C9H10BrN3 B1288801 8-Amino-6-bromo-2,3-dimetil-imidazo[1,2-a]piridina CAS No. 212268-15-0](/img/structure/B1288801.png)

8-Amino-6-bromo-2,3-dimetil-imidazo[1,2-a]piridina

Descripción general

Descripción

The compound "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine" is a derivative of the imidazo[1,2-a]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Synthesis Analysis

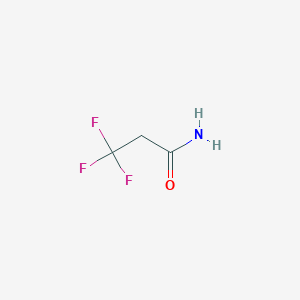

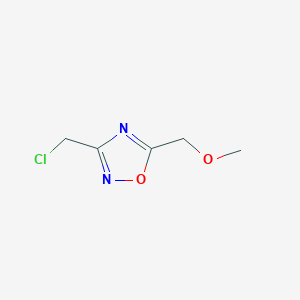

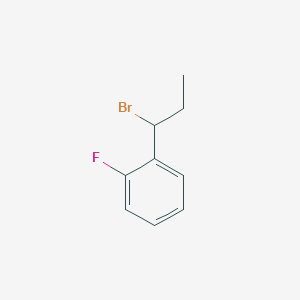

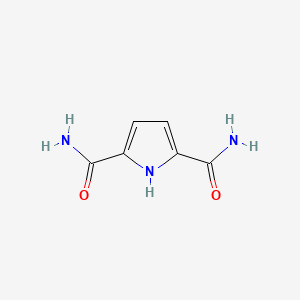

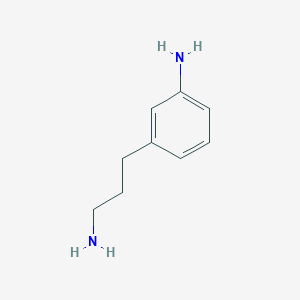

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, starting from simple precursors such as aminopyridines or bromoanilines. For instance, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves condensation reactions, followed by alkylation, as described in the synthesis of novel derivatives that were characterized by NMR spectroscopy . Similarly, the synthesis of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives involves reactions with arylidene malononitriles or ethyl acetoacetate, among other reagents . These methods could potentially be adapted for the synthesis of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . These studies provide a basis for understanding the molecular structure of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Chemical Reactions Analysis

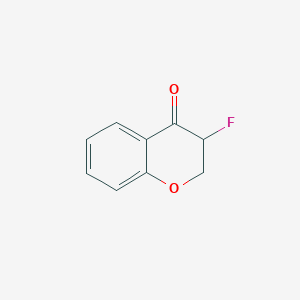

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions, including cyclization, bromination, and condensation. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed cascade reactions involving CO insertion and C-H bond activation . Additionally, the chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines was reported, showcasing the versatility of these compounds in forming new skeletons . These reactions highlight the reactivity of the imidazo[1,2-a]pyridine core, which is relevant for the chemical behavior of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, the crystal structure of related compounds is often stabilized by π-π interactions and intermolecular hydrogen bonding . Theoretical calculations, such as DFT and TD-DFT methods, are used to predict properties like intermolecular contacts and binding affinities to target enzymes . The basicity and stability to air oxidation of pyridinols, which share the pyridine moiety with imidazo[1,2-a]pyridines, have also been studied, indicating the potential antioxidant properties of these compounds . These insights are valuable for understanding the properties of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antituberculosos

Este compuesto forma parte de la clase de imidazo[1,2-a]piridina, que se ha identificado como un andamiaje con “prejuicio de fármaco” debido a su amplio rango de aplicaciones en química medicinal . Específicamente, los análogos de esta clase han mostrado actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extensamente resistente a los fármacos (XDR-TB) . Las características estructurales de la 8-Amino-6-bromo-2,3-dimetil-imidazo[1,2-a]piridina la convierten en un candidato para una mayor exploración en el desarrollo de nuevos fármacos antituberculosos.

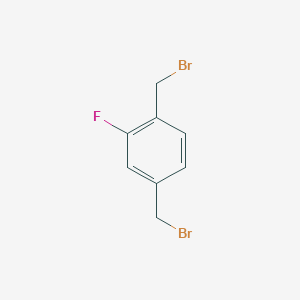

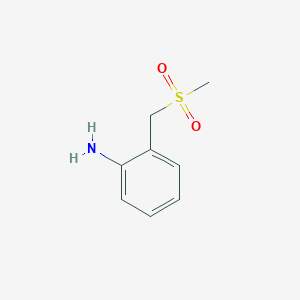

Síntesis Orgánica: Bloques de Construcción

Los grupos bromo y amino presentes en el compuesto lo convierten en un intermedio versátil para la síntesis orgánica . Se puede utilizar para construir moléculas más complejas a través de diversas reacciones de acoplamiento, como el acoplamiento de Suzuki, que se utiliza ampliamente en la síntesis de productos farmacéuticos y productos químicos finos.

Ciencia de Materiales: Materiales Electrónicos

Las imidazo[1,2-a]piridinas son reconocidas por su potencial en la ciencia de materiales debido a su carácter estructural . Las propiedades electrónicas de estos compuestos se pueden aprovechar para el desarrollo de semiconductores orgánicos, que son cruciales para los diodos emisores de luz orgánica (OLED) y otras aplicaciones electrónicas.

Ciencias Ambientales: Estándares Analíticos

Compuestos como la this compound pueden servir como estándares analíticos en ciencias ambientales . Se pueden utilizar para calibrar instrumentos o como compuestos de referencia en la detección y cuantificación de contaminantes ambientales.

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOWVWCTOFBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617280 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212268-15-0 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.